molecular formula C8H12N4 B13116523 N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine

N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine

Cat. No.: B13116523
M. Wt: 164.21 g/mol
InChI Key: OUCVNLJHWWHHIW-UHFFFAOYSA-N
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Description

N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyrimidine ring, with methyl groups at the N and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out under acidic conditions, which facilitate the formation of the imidazopyrimidine core . The use of asymmetrical 1,3-diketones can lead to the formation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N,5-dimethyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-imine

InChI

InChI=1S/C8H12N4/c1-6-11-7(9-2)5-8-10-3-4-12(6)8/h5,10H,3-4H2,1-2H3

InChI Key

OUCVNLJHWWHHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC)C=C2N1CCN2

Origin of Product

United States

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